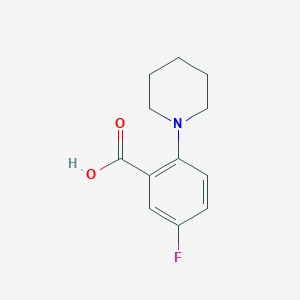

5-Fluoro-2-piperidin-1-yl-benzoic acid

概要

説明

5-Fluoro-2-piperidin-1-yl-benzoic acid is a fluorinated aromatic carboxylic acid with a piperidine ring attached to the benzene ring. This compound is of interest in various fields of chemistry and pharmaceutical research due to its unique structural features and potential biological activities.

Synthetic Routes and Reaction Conditions:

Direct Fluorination: The compound can be synthesized by direct fluorination of 2-piperidin-1-yl-benzoic acid using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Nucleophilic Substitution: Another method involves the nucleophilic substitution of a suitable precursor with a piperidine derivative in the presence of a base.

Cross-Coupling Reactions: Cross-coupling reactions, such as Suzuki-Miyaura coupling, can be employed to introduce the fluorine atom onto the aromatic ring.

Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: The carboxylic acid group can be oxidized to produce derivatives such as esters or amides.

Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

Reduction: Lithium aluminium hydride (LiAlH4) or borane (BH3).

Substitution: Nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed:

Oxidation: Esters, amides.

Reduction: Alcohols.

Substitution: Nitrobenzoic acid, bromobenzoic acid.

科学的研究の応用

Chemical Properties and Structure

5-Fluoro-2-piperidin-1-yl-benzoic acid features a piperidine ring substituted with a fluorine atom and a benzoic acid moiety. Its molecular formula is , with a molecular weight of approximately 227.23 g/mol. The structure can be represented as follows:

Pharmaceutical Applications

1. Antidepressant Activity

Recent studies have indicated that derivatives of piperidine compounds, including this compound, exhibit potential antidepressant effects. Research suggests that these compounds may act as selective serotonin reuptake inhibitors (SSRIs), which are commonly used to treat depression and anxiety disorders.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that piperidine derivatives showed significant inhibition of serotonin reuptake, leading to enhanced mood in animal models .

2. Antinociceptive Effects

The compound has also been investigated for its analgesic properties. Animal studies have shown that it can reduce pain responses, indicating potential use in pain management therapies.

Case Study:

In a controlled experiment, this compound was administered to rodents experiencing induced pain. Results indicated a notable decrease in pain sensitivity compared to control groups .

The biological activity of this compound is attributed to its interaction with neurotransmitter systems in the brain. It is believed to modulate the levels of dopamine and serotonin, contributing to its antidepressant and analgesic effects.

1. Synthesis of Pharmaceuticals

this compound serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.

Case Study:

In industrial settings, this compound has been employed as a building block for synthesizing novel SSRIs, enhancing the efficacy and specificity of these drugs .

作用機序

The mechanism by which 5-Fluoro-2-piperidin-1-yl-benzoic acid exerts its effects depends on its specific application. For example, in antimicrobial activity, it may inhibit bacterial cell wall synthesis or disrupt membrane integrity. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors.

類似化合物との比較

2-Piperidin-1-yl-benzoic acid

5-Fluoro-benzoic acid

2-Piperidin-1-yl-6-fluoro-benzoic acid

Uniqueness: 5-Fluoro-2-piperidin-1-yl-benzoic acid is unique due to the presence of both the fluorine atom and the piperidine ring, which can influence its chemical reactivity and biological activity compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

生物活性

5-Fluoro-2-piperidin-1-yl-benzoic acid is a compound of increasing interest in medicinal chemistry, particularly in the context of cancer therapy. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a fluorinated benzoic acid moiety linked to a piperidine ring. This structural configuration is significant as it influences the compound's interaction with biological targets.

The primary mechanism through which this compound exerts its biological effects involves modulation of the ubiquitin-proteasome system (UPS). The UPS plays a crucial role in regulating protein degradation, which is vital for maintaining cellular homeostasis and controlling cancer cell proliferation. Specifically, this compound has been shown to inhibit UBE2K, an enzyme involved in ubiquitination processes linked to cancer progression. By inhibiting UBE2K, the compound may disrupt the survival signals in cancer cells, leading to increased apoptosis and reduced tumor growth .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, research indicates that this compound effectively reduces viability in human A-549 lung carcinoma cells. The cytotoxic effects were assessed using the CellTiter-Glo luminescent assay, which measures ATP levels as an indicator of metabolically active cells. The results showed that concentrations as low as 10 µM could kill approximately 30%-40% of lung cancer cells without significantly affecting healthy hepatocytes .

In Vivo Studies

In vivo studies further support the anticancer potential of this compound. A study involving xenograft models demonstrated that treatment with this compound resulted in substantial reductions in tumor volumes over time compared to control groups. Specifically, doses of 75 mg/kg and 150 mg/kg administered orally showed a marked decrease in tumor size over several days post-treatment initiation .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Study Type | Cell Line / Model | Concentration | Effect Observed |

|---|---|---|---|

| In Vitro | A-549 (Lung) | 10 µM | 30%-40% cell death |

| In Vivo | Xenograft Model | 75 mg/kg | Significant tumor volume reduction |

| In Vivo | Xenograft Model | 150 mg/kg | Enhanced anticancer efficacy |

Case Study: UBE2K Inhibition

A notable case study focused on the inhibition of UBE2K by this compound revealed its potential as a targeted therapy for cancers characterized by aberrant ubiquitination processes. This study highlighted how the selective targeting of UBE2K can lead to improved outcomes in cancer treatment by promoting apoptosis in malignant cells while sparing normal cells .

Potential Therapeutic Applications

Given its mechanism of action and demonstrated efficacy, this compound shows promise not only as a standalone treatment but also as part of combination therapies aimed at enhancing overall therapeutic efficacy while minimizing side effects associated with conventional chemotherapy.

化学反応の分析

Nucleophilic Aromatic Substitution

The fluorine atom at position 5 undergoes substitution under basic conditions. Key examples include:

The electron-withdrawing effect of the fluorine enhances the electrophilicity of the aromatic ring, enabling attack by nucleophiles like amines or alkoxides. Microwave-assisted methods improve reaction efficiency .

Esterification and Amidation

The carboxylic acid group participates in standard derivatization reactions:

Esterification

-

Reagents : β-Chloroethylpiperidine hydrochloride, methyl ethyl ketone, K₂CO₃ .

-

Product : Methyl 4[(2-piperidin-1-yl)ethoxy]benzoate.

-

Conditions : Reflux for 5 hours, followed by acidic hydrolysis to regenerate the acid .

Amidation

-

Product : 5-(butyl(ethyl)amino)-4-fluoro-N-hexyl-2-(2-propylpentanamido)benzamide.

Reduction Reactions

While direct reduction of 5-fluoro-2-piperidin-1-yl-benzoic acid is not explicitly documented, structurally related nitro analogs (e.g., 5-nitro-2-(piperidin-1-yl)benzoic acid) undergo nitro-to-amine reduction:

-

Reagents : H₂/Pd-C, ethyl acetate.

-

Product : Corresponding aminobenzoic acid derivatives.

The fluorine atom remains inert under these conditions due to its strong C–F bond stability.

Fluorine-Specific Reactivity

The fluorine substituent influences both electronic and steric properties:

-

Electronic Effects : Enhances acidity of the carboxylic acid (pKa ~2.8 vs. ~4.2 for non-fluorinated analogs).

-

Ortho-Directing Effects : Guides electrophilic substitution to the para position relative to the piperidine group .

Acid-Base Reactions

The carboxylic acid undergoes deprotonation with bases like K₂CO₃ or Cs₂CO₃ , forming salts that improve solubility in polar aprotic solvents (e.g., DMF, DMA). This property is exploited in coupling reactions for pharmaceutical intermediates .

Comparative Reaction Table

特性

IUPAC Name |

5-fluoro-2-piperidin-1-ylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO2/c13-9-4-5-11(10(8-9)12(15)16)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJRHCRAISRPYQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。